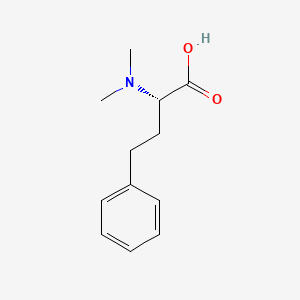
(2S)-2-(dimethylamino)-4-phenylbutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(dimethylamino)-4-phenylbutanoic acid is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to a butanoic acid backbone. The stereochemistry of the compound, indicated by the (2S) configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-4-phenylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and reduction.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (2S) enantiomer.
Final Conversion: The final step involves the conversion of the intermediate to (2S)-2-(dimethylamino)-4-phenylbutanoic acid through acidification and purification processes.
Industrial Production Methods
Industrial production of (2S)-2-(dimethylamino)-4-phenylbutanoic acid often employs large-scale synthesis techniques, including continuous flow reactors and automated purification systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-4-phenylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (2S)-2-(dimethylamino)-4-phenylbutanoic acid, such as alcohols, amines, and substituted phenylbutanoic acids.
Scientific Research Applications
(2S)-2-(dimethylamino)-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(dimethylamino)-4-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.
2-(dimethylamino)-4-phenylbutanoic acid: A compound with similar structure but without specific stereochemistry.
4-phenylbutanoic acid: A simpler analog without the dimethylamino group.
Uniqueness
(2S)-2-(dimethylamino)-4-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and interactions compared to its analogs. The presence of both the dimethylamino and phenyl groups further enhances its versatility in various chemical and biological applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-13(2)11(12(14)15)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
FQTSHXRHZLERNN-NSHDSACASA-N |
Isomeric SMILES |
CN(C)[C@@H](CCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CN(C)C(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















